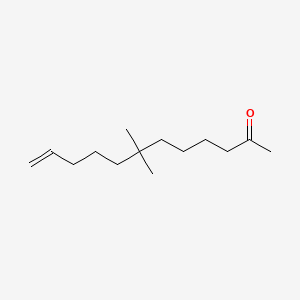

7,7-Dimethyl-11-dodecen-2-one

Description

Contextualization within Ketone and Alkene Chemical Structures

From a structural standpoint, 7,7-Dimethyl-11-dodecen-2-one is characterized by a twelve-carbon backbone. The "-one" suffix in its name signifies the presence of a ketone functional group, located at the second carbon position (C2). Additionally, the "-en" suffix indicates a carbon-carbon double bond (an alkene group) at the eleventh position (C11). A notable feature is the gem-dimethyl group at the seventh carbon (C7), which contributes to the molecule's steric and electronic properties. ontosight.ai

The combination of a ketone and a terminal alkene in a long aliphatic chain is a common motif in many biologically active molecules, including a variety of insect pheromones. pnas.orgresearchgate.net The specific positioning of the ketone, the double bond, and the dimethyl substitution pattern in this compound are critical to its chemical identity and, by extension, its potential biological function. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H26O |

| Molecular Weight | 210.36 g/mol echemi.com |

| CAS Number | 35194-22-0 echemi.com |

| Boiling Point | 297.6ºC at 760 mmHg chemsrc.com |

| Density | 0.835 g/cm³ chemsrc.com |

| Flash Point | 108.8ºC chemsrc.com |

Historical and Current Research Trajectories Involving this compound

Historically, research involving long-chain ketones and alkenes has often been linked to the field of chemical ecology. pnas.org Many insects utilize such compounds as chemical signals for communication, particularly for mating purposes. ontosight.aipnas.org While specific early research trajectories for this compound are not extensively documented in readily available literature, its structural similarity to known pheromones suggests its investigation within this context.

Current research continues to explore the synthesis and biological activity of compounds like this compound. For instance, it has been identified as a component in the essential oil of Elettaria cardamomum (cardamom). bibliomed.org The presence of this compound in a natural source opens avenues for investigating its biosynthetic pathways and its potential ecological roles.

Furthermore, the synthesis of such molecules is a key area of research. Organic chemists are continually developing more efficient and stereoselective methods to construct complex molecules with defined functional group arrangements. The synthesis of this compound and its analogs would likely involve standard organic reactions such as olefination (e.g., Wittig reaction) to create the double bond and alkylation or coupling reactions to build the carbon skeleton.

Scope and Objectives of Advanced Scholarly Inquiry into this compound

Advanced scholarly inquiry into this compound is multifaceted, with objectives spanning from fundamental chemical synthesis to potential applications. Key areas of investigation include:

Stereoselective Synthesis: Developing synthetic routes that can control the stereochemistry of the molecule, if any stereocenters are present or if the geometry of the double bond is critical for biological activity.

Spectroscopic Characterization: Detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to unambiguously confirm the structure and purity of synthesized samples.

Biological Activity Screening: Investigating the compound's role as an insect pheromone or its effects on other biological systems. This often involves electroantennography (EAG) and behavioral assays with specific insect species. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound with systematic variations in the structure (e.g., changing the position of the ketone or double bond, altering the substitution pattern) to understand which molecular features are essential for its biological activity. nih.gov

Elucidation of Biosynthetic Pathways: In cases where the compound is found in nature, researchers aim to understand the enzymatic processes that lead to its formation within the organism.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35194-22-0 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

7,7-dimethyldodec-11-en-2-one |

InChI |

InChI=1S/C14H26O/c1-5-6-8-11-14(3,4)12-9-7-10-13(2)15/h5H,1,6-12H2,2-4H3 |

InChI Key |

DRZDSBRYQFSOBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCC(C)(C)CCCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 7,7 Dimethyl 11 Dodecen 2 One

Historical and Contemporary Approaches to the Synthesis of 7,7-Dimethyl-11-dodecen-2-one

Linear and Convergent Synthetic Strategies for this compound

The construction of the carbon skeleton of this compound can be approached through either a linear or a convergent synthesis.

Fragment A: A nucleophilic species derived from 1-bromo-4-pentene , which would provide the C8 to C12 portion of the molecule, including the terminal double bond.

Fragment B: An electrophilic species such as an acyl chloride or an ester derived from 4,4-dimethyl-nonanoic acid or a related derivative like 8-bromo-6,6-dimethyl-2-nonanone acs.orgchemsrc.com. This fragment would provide the C1 to C7 portion, including the dimethyl-substituted quaternary center and the ketone functionality.

The coupling of these fragments, for instance, via a Grignard reaction or a cuprate (B13416276) addition, would assemble the full carbon backbone of this compound in a single step. Convergent syntheses are often preferred for their efficiency and flexibility, allowing for modifications of the individual fragments before the coupling step nih.gov.

| Synthetic Strategy | Description | Advantages for this compound | Disadvantages for this compound |

| Linear Synthesis | Step-by-step elongation of a carbon chain. | Conceptually simple to plan. | Potentially low overall yield for a multi-step synthesis. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yield, greater flexibility, and efficiency. | Requires careful planning of fragment synthesis and coupling reaction. |

Stereoselective and Regioselective Synthesis of this compound and its Precursors

Achieving the desired regioselectivity and stereoselectivity is crucial in the synthesis of complex organic molecules.

Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of this compound, regioselectivity is important in several potential steps. For instance, if a hydroboration-oxidation reaction were used to introduce a hydroxyl group on a precursor, the choice of borane (B79455) reagent would be critical to ensure the hydroxyl group is placed at the desired position mdpi.comumich.edu. Similarly, in coupling reactions, the catalyst and reaction conditions must be chosen to ensure the correct carbon-carbon bond is formed pkusz.edu.cn.

Stereoselectivity is the control of the spatial orientation of atoms. While this compound does not possess any chiral centers in its core structure, the synthesis of its precursors or related analogs might involve stereoselective steps. For example, if a chiral version of this molecule were desired, asymmetric synthesis techniques would be necessary. This could involve the use of chiral auxiliaries, chiral catalysts, or enzymes to control the formation of stereocenters mdpi.comfrontiersin.orgesf.edu. For instance, stereoselective reduction of a precursor ketone could yield a specific alcohol stereoisomer.

Catalytic Systems in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Transition Metal-Catalyzed Reactions for this compound

Transition metal catalysts are widely used for the formation of carbon-carbon bonds. In the synthesis of this compound, several transition metal-catalyzed reactions could be employed.

A key step in a convergent synthesis would be the coupling of the two main fragments. Iron-catalyzed cross-coupling reactions have emerged as a sustainable and efficient method for the synthesis of insect pheromones and other long-chain organic molecules nih.gov. For example, the coupling of a Grignard reagent derived from 1-bromo-4-pentene with an acyl chloride or another electrophilic derivative of the 4,4-dimethyl-nonanone fragment could be catalyzed by an iron salt. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are also powerful tools for the formation of C-C bonds and could be adapted for the synthesis of this molecule iastate.edu. For instance, a boronic acid derivative of one fragment could be coupled with a halide derivative of the other in the presence of a palladium catalyst.

| Catalyst Type | Potential Application in Synthesis | Advantages |

| Iron-based catalysts | Cross-coupling of Grignard reagents with alkyl halides or acyl derivatives. | Low cost, low toxicity, environmentally benign. nih.gov |

| Palladium-based catalysts | Suzuki, Stille, Negishi, and Heck coupling reactions. | High efficiency, broad substrate scope, predictable selectivity. iastate.edu |

| Nickel-based catalysts | Cross-coupling reactions, polymerization of olefins. royalsocietypublishing.org | Can catalyze challenging cross-coupling reactions. |

Organocatalytic and Biocatalytic Pathways to this compound

In recent years, organocatalysis and biocatalysis have gained prominence as powerful alternatives to metal-based catalysis, often offering high selectivity under mild reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of this compound, organocatalysts could be employed in various steps. For example, the formation of an enone precursor could be achieved through an organocatalytic aldol (B89426) condensation pkusz.edu.cnrsc.org. The Michael addition of a nucleophile to an α,β-unsaturated ketone precursor could also be catalyzed by chiral organocatalysts to introduce specific functionalities with high enantioselectivity acs.orgnih.gov.

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions. Biocatalytic methods are known for their high selectivity and ability to operate under mild, environmentally friendly conditions. In the context of synthesizing this compound, enzymes could be used for the stereoselective reduction of a precursor ketone to an alcohol or the oxidation of an alcohol to the final ketone nih.govmdpi.comnih.gov. For example, lipases are versatile biocatalysts that can be used for various transformations, including the synthesis of ketones mdpi.com. The use of ene-reductases and imine reductases in biocatalytic cascades can also be a powerful tool for the synthesis of complex chiral molecules from unsaturated ketones acs.org.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

One key aspect is the use of less hazardous and more environmentally benign reagents and solvents. For instance, replacing toxic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of the synthesis mdpi.comfrontiersin.org. The use of catalytic methods, especially those based on abundant and non-toxic metals like iron, is a cornerstone of green chemistry nih.gov.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important principle. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of waste. The use of solid-phase synthesis techniques can also contribute to a greener process by simplifying purification and reducing solvent use pharmiweb.com.

Furthermore, the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can reduce the number of work-up and purification steps, saving time, energy, and resources acs.org. The use of renewable feedstocks, where possible, would also enhance the sustainability of the synthesis. For example, some long-chain ketones can be synthesized from biomass-derived starting materials mdpi.compjoes.com.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Catalysis | Employing iron, palladium, organo-, or biocatalysts to improve efficiency and reduce waste. nih.goviastate.edu |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or super-critical fluids. frontiersin.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. mdpi.compjoes.com |

Mechanistic Investigations of this compound Synthetic Transformations

The mechanisms underlying the proposed synthetic pathways for this compound are well-established in organic chemistry. Understanding these mechanisms is critical for optimizing reaction conditions and predicting potential side products.

Mechanism of Grignard-Based Transformations

Copper-Catalyzed Cross-Coupling: The reaction between a Grignard reagent and an alkyl halide, catalyzed by a copper salt like Li₂CuCl₄, is believed to proceed through an organocopper intermediate. The mechanism involves the transmetalation of the alkyl group from magnesium to copper, forming a Gilman-like reagent in situ. This organocopper species then undergoes oxidative addition with the alkyl halide, followed by reductive elimination to form the new C-C bond and regenerate the copper catalyst.

Grignard Addition to Nitriles: The reaction to form the ketone from a nitrile precursor follows a two-stage mechanism. adichemistry.com

Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile. The carbon atom bonded to magnesium attacks the electrophilic carbon of the nitrile group (C≡N). This addition breaks the pi bond of the nitrile, forming a magnesium salt of an imine (a metalloimine).

Hydrolysis: The intermediate imine salt is stable to the reaction conditions but is readily hydrolyzed upon the addition of an aqueous acid (H₃O⁺). The acid protonates the nitrogen atom, and subsequent attack by water followed by elimination of ammonia (B1221849) leads to the formation of the final ketone.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the Grignard carbon on the nitrile carbon. | Metalloimine Salt |

| 2 | Protonation of the imine nitrogen by aqueous acid. | Protonated Imine |

| 3 | Nucleophilic attack of water on the iminium carbon. | Hemiaminal-like intermediate |

| 4 | Proton transfer and elimination of ammonia. | Ketone |

Mechanism of the Acetoacetic Ester Synthesis

The acetoacetic ester synthesis route involves three key mechanistic steps:

Enolate Formation: A base, typically the conjugate base of the alcohol solvent (e.g., ethoxide in ethanol), abstracts an acidic α-proton from the carbon situated between the two carbonyl groups of the ethyl acetoacetate. This deprotonation is favorable because the resulting negative charge is delocalized by resonance onto both oxygen atoms, forming a stable enolate nucleophile.

SN2 Alkylation: The enolate ion then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (1-bromo-5,5-dimethyl-9-decene) in a bimolecular nucleophilic substitution (SN2) reaction. The bromide ion serves as the leaving group, resulting in the formation of the alkylated β-keto ester. The steric hindrance from the gem-dimethyl group on the electrophile is sufficiently removed from the reaction center to allow the SN2 reaction to proceed efficiently.

Hydrolysis and Decarboxylation: The final stage begins with the saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the ester group to a carboxylic acid, forming a β-keto acid. Upon heating, this β-keto acid readily undergoes decarboxylation. The mechanism proceeds through a cyclic, six-membered transition state involving the ketone's carbonyl oxygen and the carboxylic acid's proton. This concerted pericyclic reaction releases carbon dioxide and produces an enol, which rapidly tautomerizes to the more stable final product, this compound.

Chemical Reactivity and Mechanistic Studies of 7,7 Dimethyl 11 Dodecen 2 One

Reactivity of the Carbonyl Moiety in 7,7-Dimethyl-11-dodecen-2-one

The ketone group at the C2 position is a site of significant chemical activity, primarily involving nucleophilic attack at the electrophilic carbonyl carbon and reactions at the α-carbon via enolate intermediates.

Nucleophilic Additions and Substitutions Involving the Ketone Group

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to ketones is a fundamental carbon-carbon bond-forming reaction to produce tertiary alcohols. In the case of this compound, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol. Studies on structurally similar ketones, such as 4,4-dimethyl-2-pentanone, demonstrate the feasibility of such reactions. cdnsciencepub.com However, sterically hindered ketones can sometimes lead to side reactions like reduction or enolization. researchgate.net

Wittig Reaction: The Wittig reaction provides a classic method for converting ketones into alkenes using a phosphorus ylide. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for its regioselectivity in placing the double bond. libretexts.org For this compound, reaction with a Wittig reagent like methylenetriphenylphosphorane (B3051586) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 7,7-dimethyl-2-methylene-11-dodecene. The reaction is generally tolerant of various functional groups, but steric hindrance around the ketone can slow the reaction rate. wikipedia.orgvedantu.com

| Reaction | Reagent | Analogous Substrate | Product Type | Typical Yield | Reference(s) |

| Grignard Addition | CH₃MgBr | 4,4-Dimethyl-2-pentanone | Tertiary Alcohol | Good | |

| Wittig Olefination | Ph₃P=CH₂ | General Ketones | Alkene | Good to Excellent | wikipedia.orgvedantu.com |

Enolization and α-Functionalization Reactions of this compound

The presence of α-hydrogens on both sides of the carbonyl group allows for the formation of enolate intermediates under basic conditions. nih.gov The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base, solvent, and temperature. For this compound, deprotonation at the less substituted C1 methyl group typically yields the kinetic enolate, while deprotonation at the more substituted C3 methylene group gives the thermodynamic enolate.

α-Alkylation: Once formed, the nucleophilic enolate can react with electrophiles, such as alkyl halides, in α-alkylation reactions. This allows for the introduction of new carbon substituents at the position adjacent to the carbonyl group. Iridium-catalyzed α-methylation of ketones using methanol (B129727) has been reported as an efficient method. rsc.orgcapes.gov.br The direct α-alkylation of long-chain ketones is a valuable transformation for synthesizing complex molecules. researchgate.netresearchgate.net

| Reaction | Reagent(s) | Product Type | Key Feature | Reference(s) |

| Enolate Formation | LDA (kinetic), NaH (thermodynamic) | Lithium/Sodium Enolate | Regioselective | nih.gov |

| α-Alkylation | 1. Base (e.g., LDA) 2. RX (e.g., CH₃I) | α-Substituted Ketone | C-C bond formation at α-position | researchgate.net |

| Iridium-Catalyzed α-Methylation | CH₃OH, Ir catalyst, Base | α-Methylated Ketone | Atom-economical methylation | rsc.orgcapes.gov.br |

Transformations of the Terminal Alkene in this compound

The terminal double bond at C11-C12 is susceptible to a variety of addition reactions, including those initiated by electrophiles and radicals. The presence of the distant ketone functionality is not expected to exert a significant electronic influence on the alkene, so its reactivity should be characteristic of a typical terminal alkene.

Electrophilic and Radical Addition Reactions to the Alkene

Epoxidation: Alkenes can be converted to epoxides using peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other oxidizing agents. The epoxidation of long-chain α-olefins is an industrially important reaction. mdpi.com For this compound, epoxidation would yield 7,7-dimethyl-2-oxo-11,12-epoxydodecane. The Weitz-Scheffer epoxidation using hydroperoxides under basic conditions is particularly effective for α,β-unsaturated ketones, but can also be applied to isolated alkenes. nih.gov

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of an alkene. Treatment of this compound with a boron reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidation with hydrogen peroxide and base would yield the corresponding primary alcohol, 7,7-dimethyl-12-hydroxy-dodecan-2-one.

Radical Addition: The addition of radicals to alkenes can proceed via a chain-reaction mechanism. nih.gov A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. This reaction would convert the terminal alkene of this compound into a terminal bromide. libretexts.org

| Reaction | Reagent(s) | Product | Regioselectivity | Reference(s) |

| Epoxidation | m-CPBA | 11,12-Epoxide | N/A | mdpi.comsemanticscholar.org |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 12-Hydroxy-dodecan-2-one | Anti-Markovnikov | |

| Radical Addition of HBr | HBr, Peroxides | 12-Bromo-dodecan-2-one | Anti-Markovnikov | libretexts.org |

Cycloaddition Reactions of this compound

The terminal alkene can participate in cycloaddition reactions to form cyclic structures. A notable example is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgfiveable.me In an intramolecular sense, irradiation of this compound could potentially lead to a [2+2] cycloaddition between the excited ketone at C2 and the ground-state alkene at C11, forming a complex bridged cyclic ether. rsc.orgoup.com The feasibility of this intramolecular reaction depends heavily on the flexibility and length of the alkyl chain allowing the two functional groups to come into proximity. rsc.orgoup.com The formation of five-membered rings via intramolecular reductive cyclization of ketones with alkenes induced by visible light under metal-free conditions has also been developed. rsc.org

Rearrangement Reactions and Fragmentations of this compound Derivatives

The carbon skeleton of this compound and its derivatives can undergo various rearrangement and fragmentation reactions, often under specific conditions such as photochemical irradiation or mass spectrometry.

Photochemical Rearrangements: Unsaturated ketones can undergo a variety of photochemical rearrangements. researchgate.netunige.chrsc.org For instance, β,γ-unsaturated ketones are known to undergo oxa-di-π-methane rearrangements. researchgate.net While this compound is not a β,γ-unsaturated ketone, its derivatives could be. More relevant are intramolecular cyclizations and rearrangements that can be initiated by photoexcitation of the carbonyl group. rsc.orgmagadhmahilacollege.org

McLafferty Rearrangement: In mass spectrometry, ketones with a sufficiently long alkyl chain containing a γ-hydrogen undergo a characteristic fragmentation known as the McLafferty rearrangement. wikipedia.orguobasrah.edu.iq This involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the β-bond. For this compound, the molecular ion could undergo a McLafferty rearrangement involving the transfer of a hydrogen from C5, leading to the elimination of a neutral alkene (1-heptene) and the formation of a charged enol fragment. A second McLafferty rearrangement is also possible. whitman.edulibretexts.org The presence of the gem-dimethyl group at C7 does not directly participate but is retained in one of the fragments, influencing its mass-to-charge ratio. researchgate.net

Oxidative and Reductive Manipulations of this compound

The chemical structure of this compound contains two primary functional groups amenable to redox manipulations: a methyl ketone at the C2 position and a terminal alkene at the C11-C12 position. The presence of these two distinct groups allows for a range of selective transformations, depending on the choice of reagents and reaction conditions.

Reductive Manipulations

The ketone and alkene moieties can be reduced selectively or concurrently.

Selective Reduction of the Carbonyl Group: The C2 ketone can be chemoselectively reduced to a secondary alcohol, 7,7-Dimethyl-11-dodecen-2-ol, in the presence of the C11-alkene. This is typically achieved using metal hydride reagents that are reactive towards carbonyls but not isolated double bonds. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is the standard reagent for this transformation, providing high yields of the corresponding alcohol with excellent chemoselectivity. Stronger reducing agents like Lithium aluminum hydride (LiAlH₄) would also reduce the ketone but require careful temperature control to avoid potential side reactions with the ester that could result from a Baeyer-Villiger impurity.

Selective Reduction of the Alkene Group: The terminal double bond can be selectively hydrogenated to an alkane without affecting the ketone. This is accomplished via catalytic hydrogenation, most commonly using hydrogen gas (H₂) and a heterogeneous catalyst such as Palladium on carbon (Pd/C). The reaction proceeds under mild pressure and temperature to yield 7,7-Dimethyldodecan-2-one. This method is highly effective for saturating the double bond while preserving the carbonyl functionality.

Exhaustive Reduction of Both Groups: To reduce both the ketone and the alkene, a two-step sequence is most practical. First, catalytic hydrogenation (H₂/Pd/C) would convert the starting material to 7,7-Dimethyldodecan-2-one. Subsequently, reduction of the resulting ketone with NaBH₄ would furnish the fully saturated alcohol, 7,7-Dimethyldodecan-2-ol. Alternatively, a powerful reducing agent under more forcing conditions could potentially achieve this in one pot, though with less control.

The table below summarizes these key reductive transformations.

Interactive Table: Reductive Manipulations of this compound

| Target Functional Group | Reagent(s) | Product(s) | Selectivity |

| C2-Ketone | Sodium borohydride (NaBH₄) | 7,7-Dimethyl-11-dodecen-2-ol | High chemoselectivity for ketone |

| C11-Alkene | H₂ / Palladium on carbon (Pd/C) | 7,7-Dimethyldodecan-2-one | High chemoselectivity for alkene |

| Both Ketone & Alkene | 1. H₂ / Pd/C 2. NaBH₄ | 7,7-Dimethyldodecan-2-ol | Stepwise, controlled reduction |

Oxidative Manipulations

The electron-rich terminal alkene is the primary site for oxidative reactions, although the ketone can also be oxidized under specific conditions.

Oxidation of the Alkene:

Epoxidation: The alkene can be converted to an epoxide using a peroxyacid such as meta-Chloroperoxybenzoic acid (m-CPBA). This reaction is highly chemoselective for the alkene, leaving the ketone untouched, to yield 11,12-Epoxy-7,7-dimethyldodecan-2-one.

Dihydroxylation: The alkene can be transformed into a vicinal diol (11,12-Dihydroxy-7,7-dimethyldodecan-2-one) using reagents like Osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or cold, dilute Potassium permanganate (B83412) (KMnO₄). These conditions are mild enough to preserve the ketone group.

Oxidative Cleavage: The C11-C12 double bond can be cleaved using ozonolysis (O₃). The identity of the final products depends on the workup conditions. A reductive workup (e.g., with dimethyl sulfide, DMS) yields 7,7-Dimethyl-10-oxoundecanal and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) yields 7,7-Dimethyl-10-oxoundecanoic acid and carbon dioxide (from the over-oxidation of formaldehyde).

Oxidation of the Ketone (Baeyer-Villiger Oxidation): The methyl ketone can undergo a Baeyer-Villiger oxidation when treated with a strong peroxyacid, such as trifluoroperacetic acid or m-CPBA under forcing conditions. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity is dictated by the migratory aptitude of the adjacent alkyl groups. The C3-linked primary alkyl chain has a higher migratory aptitude than the C1-methyl group. Consequently, the oxygen atom inserts between C2 and C3, rearranging the ketone into an acetate (B1210297) ester, specifically (6,6-dimethylundec-10-en-2-yl) acetate.

The table below outlines key oxidative reactions.

Interactive Table: Oxidative Manipulations of this compound

| Reaction Type | Reagent(s) | Target Group | Product(s) |

| Epoxidation | m-CPBA | C11-Alkene | 11,12-Epoxy-7,7-dimethyldodecan-2-one |

| Dihydroxylation | OsO₄, NMO | C11-Alkene | 11,12-Dihydroxy-7,7-dimethyldodecan-2-one |

| Oxidative Cleavage | 1. O₃ 2. DMS | C11-Alkene | 7,7-Dimethyl-10-oxoundecanal, Formaldehyde |

| Baeyer-Villiger | Trifluoroperacetic acid | C2-Ketone | (6,6-dimethylundec-10-en-2-yl) acetate |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The bifunctional nature of this compound makes it an excellent substrate for studying selectivity in chemical reactions. The distinct electronic properties and steric environments of the ketone and alkene functional groups allow for precise control over reaction outcomes.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In this molecule, the primary challenge is selective transformation of the ketone versus the alkene.

Reactions Preferential to the Ketone: Nucleophilic additions are characteristic reactions of ketones. As discussed in section 3.4, hydride reagents like NaBH₄ are highly chemoselective for the carbonyl group. Similarly, organometallic reagents (e.g., Grignard or organolithium reagents) and ylide reagents (e.g., in the Wittig reaction) will preferentially attack the electrophilic carbonyl carbon over the nucleophilic alkene.

Reactions Preferential to the Alkene: Electrophilic additions are characteristic reactions of alkenes. Reagents like m-CPBA (epoxidation), borane (B79455) (hydroboration), and catalysts for hydrogenation (Pd/C) react exclusively with the electron-rich double bond, leaving the less reactive ketone group intact under standard conditions.

The table below contrasts reagent classes and their chemoselective behavior.

Interactive Table: Chemoselectivity in Reactions of this compound

| Reagent Class | Example Reagent | Target Functional Group | Result |

| Hydride Reductants | NaBH₄ | C2-Ketone | Selective reduction to alcohol |

| Electrophilic Oxidants | m-CPBA | C11-Alkene | Selective epoxidation |

| Catalytic Hydrogenation | H₂ / Pd/C | C11-Alkene | Selective saturation to alkane |

| Organometallic Nucleophiles | CH₃MgBr (Grignard) | C2-Ketone | Selective addition to carbonyl |

| Boranes | BH₃·THF | C11-Alkene | Selective hydroboration |

Regioselectivity

Regioselectivity describes the preference for a reaction to occur at one specific site within a functional group when multiple sites are available.

Hydroboration-Oxidation of the Alkene: This is a classic example of a highly regioselective reaction. The addition of borane (BH₃) across the terminal C11-C12 double bond proceeds with anti-Markovnikov selectivity. The boron atom, being the electrophilic species, adds to the sterically less hindered terminal carbon (C12). Subsequent oxidation with alkaline hydrogen peroxide replaces the boron atom with a hydroxyl group, yielding the primary alcohol, 7,7-Dimethyl-12-hydroxydodecan-2-one, rather than the internal secondary alcohol at C11.

Baeyer-Villiger Oxidation of the Ketone: As detailed in section 3.4, this oxidation is also highly regioselective. The insertion of an oxygen atom is governed by the relative migratory aptitude of the groups attached to the carbonyl. The C3-linked alkyl chain (a primary alkyl group) migrates in preference to the methyl group, leading to the formation of a single regioisomeric ester product, (6,6-dimethylundec-10-en-2-yl) acetate.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over others. The prochiral nature of the C2 ketone is the primary source of potential stereoselectivity in reactions of this molecule.

Reduction of the Prochiral Ketone: The carbonyl carbon at C2 is sp²-hybridized and trigonal planar, making it a prochiral center. Reduction of this ketone to a secondary alcohol creates a new stereocenter at C2. Using an achiral reducing agent like NaBH₄ results in a nucleophilic attack from either face of the carbonyl plane with equal probability, producing a racemic mixture (1:1 ratio) of the (R)- and (S)-7,7-Dimethyl-11-dodecen-2-ol enantiomers.

Asymmetric Reduction: To achieve stereoselectivity, a chiral reagent or catalyst must be employed. For instance, an asymmetric reduction using the Corey-Bakshi-Shibata (CBS) reduction protocol, which utilizes a chiral oxazaborolidine catalyst with a borane source, can selectively produce one enantiomer over the other. The choice of the (R)- or (S)-proline-derived catalyst determines whether the (R)- or (S)-alcohol is the major product, often with high enantiomeric excess (e.e.). This control is crucial in the synthesis of stereochemically defined natural products and pharmaceuticals.

The table below summarizes stereochemical outcomes.

Interactive Table: Stereoselectivity in the Reduction of the C2-Ketone

| Reagent / Method | Chiral Influence | Product Stereochemistry | Outcome |

| Sodium borohydride (NaBH₄) | None (achiral) | (R)- and (S)-7,7-Dimethyl-11-dodecen-2-ol | Racemic mixture (50:50) |

| CBS Reduction (S-catalyst) | Chiral catalyst | (R)-7,7-Dimethyl-11-dodecen-2-ol | Enantiomerically enriched |

| CBS Reduction (R-catalyst) | Chiral catalyst | (S)-7,7-Dimethyl-11-dodecen-2-ol | Enantiomerically enriched |

Advanced Spectroscopic and Structural Elucidation of 7,7 Dimethyl 11 Dodecen 2 One and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 7,7-Dimethyl-11-dodecen-2-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of organic compounds. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the various hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the terminal double bond (C11-C12) would appear in the characteristic olefinic region (around 4.9-5.9 ppm). The methyl protons of the acetyl group at C2 would be a sharp singlet at approximately 2.1 ppm. The gem-dimethyl groups at C7 would also produce a singlet, integrating to six protons. The methylene (B1212753) protons along the aliphatic chain would appear as a series of multiplets in the upfield region (around 1.2-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 207-212 ppm. The olefinic carbons (C11 and C12) would resonate around 114 and 139 ppm, respectively. The quaternary carbon at C7, bearing the two methyl groups, would have a characteristic chemical shift. The various methylene and methyl carbons would appear at the higher field end of the spectrum.

Conformational analysis of flexible molecules like this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the long aliphatic chain.

Predicted ¹H NMR Spectral Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (CH₃) | ~2.1 | s | - |

| H-3 (CH₂) | ~2.4 | t | ~7.5 |

| H-4, H-5, H-6 (CH₂) | ~1.2-1.6 | m | - |

| H-8, H-9, H-10 (CH₂) | ~1.2-2.1 | m | - |

| H-11 (=CH₂) | ~4.9-5.0 | m | - |

| H-12 (=CH) | ~5.7-5.9 | m | - |

| 7-CH₃ | ~0.9 | s | - |

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~30 |

| C-2 (C=O) | ~209 |

| C-3 | ~44 |

| C-4, C-5, C-6 | ~24-40 |

| C-7 | ~35 |

| 7-CH₃ | ~28 |

| C-8, C-9, C-10 | ~22-42 |

| C-11 | ~114 |

| C-12 | ~139 |

Vibrational and Electronic Spectroscopy for Probing Molecular Interactions of this compound

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching of the ketone, expected around 1715 cm⁻¹. The presence of the terminal alkene would be confirmed by C=C stretching vibrations around 1640 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic chain would appear in their characteristic regions.

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The ketone functionality in this compound would exhibit a weak n→π* transition at around 270-290 nm. The isolated double bond at the C11 position is not conjugated with the carbonyl group, and its π→π* transition would occur at a much shorter wavelength, likely below 200 nm, making it difficult to observe with standard UV-Vis spectrophotometers.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (ketone) | Stretch | ~1715 |

| C=C (alkene) | Stretch | ~1640 |

| =C-H (alkene) | Stretch | ~3075 |

| C-H (alkane) | Stretch | ~2850-2960 |

| CH₂ | Bend (Scissoring) | ~1465 |

| CH₃ | Bend (Asymmetric) | ~1450 |

| CH₃ | Bend (Symmetric) | ~1375 |

Mass Spectrometry Techniques for Analyzing Reaction Intermediates and Product Distributions of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (molar mass: 210.36 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 210. A prominent fragmentation pattern for ketones is the McLafferty rearrangement, which would lead to the loss of a neutral alkene fragment and the formation of a characteristic radical cation. Another common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken.

In the synthesis of this compound, intermediates could be monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This would allow for the separation and identification of starting materials, intermediates, the final product, and any side products, thus enabling the optimization of reaction conditions. For example, the analysis of product distributions in reactions such as alkylation or coupling to form the C7-dimethyl center could be effectively tracked.

Predicted Key Mass Spectral Fragments for this compound:

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 210 | [C₁₄H₂₆O]⁺ | Molecular Ion |

| 195 | [C₁₃H₂₃O]⁺ | Loss of CH₃ |

| 153 | [C₁₀H₁₇O]⁺ | Alpha-cleavage (loss of C₄H₉) |

| 58 | [C₃H₆O]⁺ | McLafferty rearrangement |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (loss of C₁₁H₂₃) |

X-ray Crystallography and Diffraction Studies of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and conformational details. While obtaining a suitable single crystal of the parent compound, this compound, which is likely an oil at room temperature, would be challenging, derivatives could be synthesized to facilitate crystallization. nih.govacs.orguni-regensburg.demdpi.com

For instance, conversion of the ketone to a solid derivative such as a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime could yield crystalline material suitable for X-ray diffraction studies. Such an analysis would unequivocally establish the molecular geometry, including the bond angles around the quaternary C7 center and the conformation of the long aliphatic chain in the solid state. This information is invaluable for understanding intermolecular interactions in the crystal lattice. nih.govacs.orguni-regensburg.demdpi.com

Although no specific X-ray crystallographic data for derivatives of this compound are currently available in the crystallographic databases, studies on other long-chain ketones and their derivatives have shown that the aliphatic chains often adopt an extended, all-trans conformation to maximize van der Waals interactions and achieve efficient packing in the crystal. nih.govacs.org

Theoretical and Computational Chemistry of 7,7 Dimethyl 11 Dodecen 2 One

Quantum Mechanical (QM) Calculations on the Electronic Structure and Reactivity of 7,7-Dimethyl-11-dodecen-2-one

There are no specific studies available that have employed quantum mechanical calculations to investigate the electronic structure and reactivity of this compound. Such calculations would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and for predicting sites of electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation of this compound

Detailed Density Functional Theory (DFT) studies aimed at elucidating the reaction pathways of this compound are not present in the current body of scientific literature. DFT studies would provide critical insights into the mechanisms, transition states, and activation energies of reactions involving this compound.

Molecular Dynamics (MD) Simulations of this compound in Solution and Interfacial Environments

No published research has utilized Molecular Dynamics (MD) simulations to explore the behavior of this compound in solution or at interfacial environments. MD simulations would be instrumental in understanding its solvation properties, interactions with other molecules, and its orientation and dynamics at interfaces.

Conformational Analysis and Potential Energy Surfaces of this compound

A comprehensive conformational analysis and the generation of potential energy surfaces for this compound have not been reported. This type of study is essential for identifying the most stable conformations of the molecule and understanding its flexibility and the energy barriers between different conformational states.

Prediction of Spectroscopic Parameters and Reactivity Descriptors for this compound

There is an absence of studies focused on the theoretical prediction of spectroscopic parameters (such as NMR and IR spectra) and reactivity descriptors (like chemical hardness, softness, and electrophilicity index) for this compound. These predictions, when correlated with experimental data, are crucial for the structural confirmation and for a deeper understanding of the molecule's chemical behavior.

The field of computational chemistry offers powerful tools to investigate the properties of molecules like this compound in great detail. The absence of such studies for this specific compound highlights an opportunity for future research to fill this knowledge gap. Such investigations would provide a fundamental understanding of its chemical and physical properties, which could, in turn, inform and guide experimental work.

Applications and Role of 7,7 Dimethyl 11 Dodecen 2 One in Specialized Chemical Fields

7,7-Dimethyl-11-dodecen-2-one as a Building Block in Complex Organic Synthesis

While documentation on the use of this compound as a reactive intermediate for constructing other complex molecules is not widely available in published literature, its own synthesis serves as an illustrative example of complex organic chemistry. The construction of its specific carbon skeleton requires precise synthetic strategies, demonstrating how simpler, commercially available reagents can be employed as building blocks.

The synthesis of this compound involves the strategic combination of several precursor molecules. chemsrc.com These precursors provide the necessary carbon framework and functional groups that are ultimately assembled into the final product. The process showcases the assembly of a complex target from simpler starting materials, a fundamental concept in organic synthesis. umich.edu

Table 1: Reported Precursors in the Synthesis of this compound

| Precursor Name | CAS Number | Role in Synthesis |

|---|---|---|

| Diethyl isopropylidenemalonate | 6802-75-1 | Provides the gem-dimethyl group and adjacent carbons. |

| 1-bromo-4-pentene | 1119-51-3 | Acts as an alkylating agent to introduce the terminal alkene moiety. |

| 8-bromo-6,6-dimethyl-nonane | 35826-52-9 | A likely intermediate or building block providing the core chain. |

This table is generated based on data from chemical supplier databases that outline synthetic routes. chemsrc.com

The synthetic route to this compound highlights the modular nature of organic synthesis, where distinct fragments are joined to create a more complex molecular architecture.

Utilization of this compound in Polymer and Materials Chemistry

The application of this compound in the fields of polymer and materials chemistry is not extensively documented. However, research into related functionalized olefins provides context for its potential behavior. The terminal double bond in the molecule suggests it could theoretically act as a comonomer in polymerization reactions. ebi.ac.uknih.gov

A study involving the copolymerization of olefins with functional comonomers using single-site catalysts investigated a structurally similar compound, 2,2-dimethyl-11-dodecen-3-one. researchgate.net The findings indicated that ketone-containing monomers had a strong poisoning effect on the catalyst used in the study. researchgate.net This deactivation of the catalyst could explain the limited research and application of ketones like this compound in this specific area of coordination polymerization. The presence of the ketone's lone pair of electrons can interfere with the metallic center of the catalyst, hindering the polymerization process. researchgate.net

In contrast, simpler alpha-olefins like 1-dodecene, which lack such functional groups, are readily used as comonomers in the production of polymers like polyethylene (B3416737) to modify the material's properties. nih.gov The challenges associated with catalyst compatibility for functionalized olefins like this compound currently appear to limit its direct use in this field.

Role of this compound in Pheromone Chemistry (excluding biological activity/efficacy in organisms)

The primary and most well-defined application of this compound is in the field of pheromone chemistry, where it functions as a synthetic chemical signal. pnas.org Pheromones are compounds used for communication between members of the same species, and their synthesis is a critical area of research for applications in agriculture and pest management. pnas.orgcore.ac.uk The specific structure of this compound, with its precise arrangement of functional groups and stereocenters, is key to its function.

The physicochemical properties of this compound are consistent with those required for a semiochemical (a chemical involved in communication). It possesses relatively low volatility, which allows it to persist in the environment, and a high lipophilicity, which facilitates its interaction with the waxy cuticle of insects.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H26O |

| Molecular Weight | 210.36 g/mol |

| Density | 0.835 g/cm³ |

| Boiling Point | 297.6 °C at 760 mmHg |

| Flash Point | 108.8 °C |

| LogP (octanol-water partition coefficient) | 4.518 |

Data sourced from Chemsrc. chemsrc.com

The synthesis and purification of this compound for use in pheromone applications rely on standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity. pnas.orgcore.ac.uk

Development of Chemical Probes and Tags Incorporating this compound Scaffolds

Currently, there is no specific information available in the scientific literature regarding the development or use of chemical probes or tags that incorporate the this compound scaffold. Chemical probes are small molecules used to study biological systems, and they often require a reactive "handle" or a reporter group (like a fluorophore or biotin) to be attached to a specific molecular scaffold.

While the ketone and alkene functional groups within this compound could theoretically be modified for such purposes—for instance, the ketone could be converted to a hydrazone or oxime to attach other molecules—no research has been published detailing such derivatization for the creation of probes or tags. The development in this area remains a potential, but as yet unexplored, field of study.

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 35194-22-0 |

| Diethyl isopropylidenemalonate | 6802-75-1 |

| 1-bromo-4-pentene | 1119-51-3 |

| 8-bromo-6,6-dimethyl-nonane | 35826-52-9 |

| 4,4-dimethyl-nonanal | 35194-20-8 |

| 2,2-dimethyl-11-dodecen-3-one | Not Available |

| 1-Dodecene | 112-41-4 |

| (Z)-7-dodecen-1-yl acetate (B1210297) | 14959-86-5 |

| Stigmolone | Not Available |

Advanced Analytical Methodologies for Detection and Quantification of 7,7 Dimethyl 11 Dodecen 2 One

Chromatographic-Mass Spectrometric (GC-MS, LC-MS) Methods for High-Resolution Analysis of 7,7-Dimethyl-11-dodecen-2-one in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of this compound. Their high resolving power and sensitivity make them ideal for analyzing this compound in complex samples, such as reaction mixtures, natural product extracts, or environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is particularly well-suited for analyzing volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in the mixture based on its boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecule is ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification and quantification.

In studies analyzing structurally similar ketones and alkenes, specific GC-MS parameters have been successfully employed. For instance, the analysis of 11-dodecen-2-one in fermentation broth has been demonstrated using GC-MS. researchgate.net A typical method would involve a non-polar or mid-polar capillary column, such as a DB-WAX or DB-5ms. nih.govresearchgate.net The oven temperature program is optimized to ensure sufficient separation from other volatile components, often starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C). nih.gov Sample preparation techniques like solid-phase microextraction (SPME) can be used to pre-concentrate the analyte from a sample matrix, enhancing detection limits. researchgate.net

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC System | Agilent 7890A or similar | nih.gov |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film) | nih.gov |

| Injection Mode | Splitless (for trace analysis) | nih.gov |

| Carrier Gas | Helium at 1 mL/min | nih.gov |

| Oven Program | Initial 40°C (5 min), ramp 4°C/min to 150°C, ramp 30°C/min to 250°C (5 min hold) | nih.gov |

| MS System | Agilent 5973C or High-Resolution Q-TOF | nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Scan Range | m/z 30-550 | nih.gov |

| Ion Source Temp. | 230°C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile samples or when derivatization is undesirable, LC-MS provides a powerful alternative. The separation occurs in the liquid phase on a packed column, typically a reversed-phase column like a C18. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve ionization. nih.govomicsonline.org High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are coupled to the LC system to provide accurate mass measurements, which aids in confirming the elemental composition of the analyte. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that keeps the molecular ion intact.

| Parameter | Typical Setting | Reference |

|---|---|---|

| LC System | Agilent 1200 series or equivalent | nih.gov |

| Column | Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 1.8 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govomicsonline.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.govomicsonline.org |

| Gradient | 5% B to 100% B over 20-30 minutes | nih.gov |

| Flow Rate | 0.25 - 0.4 mL/min | nih.gov |

| MS System | Agilent 6520 Accurate-Mass Q-TOF or similar | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | omicsonline.org |

| Mass Scan Range | m/z 100-1000 | omicsonline.org |

Hyphenated Techniques for In Situ and Online Monitoring of this compound Reactions

Monitoring chemical reactions in real-time provides critical data on reaction kinetics, intermediate formation, and yield optimization. Hyphenated techniques, which couple an analytical instrument directly to a reaction vessel, are invaluable for the in situ and online monitoring of processes involving this compound.

One powerful approach is the use of in situ infrared (IR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe. acs.org An ATR probe can be inserted directly into the reaction mixture, allowing for continuous data acquisition without sampling. This method is ideal for tracking the progress of a reaction that produces this compound. For example, in a synthesis starting from an alcohol, the disappearance of the O-H stretch and the appearance of the characteristic C=O stretch of the ketone (around 1715 cm⁻¹) can be monitored in real-time. Similarly, if the synthesis involves the modification of the double bond, changes in the C=C stretching region can be tracked. This has been demonstrated in the hydroformylation of 1-dodecene, a related alkene, where ATR-IR was used to monitor substrate consumption and product formation. acs.org

Another strategy involves coupling a reactor to a mass spectrometer or a fast GC. This online setup allows for the automated withdrawal of small aliquots from the reactor, which are then rapidly analyzed. This provides time-resolved concentration profiles of reactants, intermediates, and the final product, this compound. Such one-pot reaction monitoring has been applied to various organic transformations, including oxidation and olefination reactions. researchgate.net

Development of Selective and Sensitive Spectroscopic Sensors for this compound (excluding biosensors related to biological activity)

While chromatographic methods are highly accurate, they can be time-consuming. For rapid or high-throughput screening, selective spectroscopic sensors offer a compelling alternative. The development of such sensors for this compound would focus on detecting its unique chemical features: the ketone carbonyl group and the terminal double bond.

Raman Spectroscopy: Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds, making it an excellent tool for probing the C=C double bond in this compound. An online Raman probe could be used to monitor the concentration of the compound in a process stream by measuring the intensity of the characteristic C=C stretching band (typically around 1640 cm⁻¹). google.com This technique has been successfully used for the online measurement and control of polymer properties, including those made from α-olefins like 1-dodecene. google.com

Chemiresistors and Electronic Noses: As a semi-volatile organic compound (VOC), this compound could be detected by sensor arrays, often called electronic noses. mdpi.com These devices typically consist of multiple gas sensors, such as chemiresistors or metal-oxide semiconductors, that exhibit a change in electrical resistance upon exposure to VOCs. nih.gov While not specific for a single compound, the pattern of responses across the array can create a unique fingerprint for this compound or a mixture containing it. A selective sensor could be developed by designing a polymer or material for a chemiresistor that has a high affinity for the specific functional groups of the target molecule, leading to a more pronounced and selective electrical response. nih.gov

Standardization and Interlaboratory Validation of Analytical Protocols for this compound

To ensure that analytical results for this compound are reliable, reproducible, and comparable across different laboratories, the developed analytical methods must be rigorously standardized and validated.

Method Validation: A comprehensive validation protocol for a GC-MS or LC-MS method would include the assessment of several key parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery experiments in a relevant matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Interlaboratory Validation (Ring Test): Following in-house validation, an interlaboratory study is the ultimate test of a method's robustness. In such a study, identical, well-characterized samples containing this compound are sent to multiple laboratories. Each laboratory analyzes the samples using the standardized protocol. The results are then statistically analyzed to assess the method's reproducibility. Regulatory bodies often require validated analytical methods with detailed documentation before a chemical can be approved for certain uses, such as in food contact materials. europa.eu Furthermore, establishing confidence levels for identification, as used in non-targeted screening, can help standardize the reporting of tentatively identified compounds like this compound in complex samples. nih.gov

Future Research Directions and Unanswered Questions in 7,7 Dimethyl 11 Dodecen 2 One Chemistry

Emerging Synthetic Challenges and Innovative Methodologies for 7,7-Dimethyl-11-dodecen-2-one

The synthesis of structurally complex molecules like this compound necessitates the development of sophisticated and efficient chemical strategies. While general methods for creating long-chain ketones exist, the specific architecture of this compound presents unique hurdles. researchgate.netresearchgate.net

Key Synthetic Challenges:

Stereocontrol: The presence of a chiral center at the C7 position (the quaternary carbon) requires highly stereoselective synthetic methods to produce specific enantiomers, which is crucial for potential biological applications.

Construction of the Quaternary Center: The creation of the 7,7-dimethyl moiety is a significant synthetic obstacle. Traditional alkylation methods can be inefficient and may require harsh conditions.

Chemoselectivity: The molecule contains both a ketone and a terminal alkene. Synthetic routes must employ reactions that selectively target one functional group without affecting the other.

Green Synthesis: Developing environmentally benign synthetic pathways that minimize waste and avoid hazardous reagents is a critical goal for modern chemistry. mdpi.comresearchgate.net

Innovative Methodologies on the Horizon:

Advanced Catalysis: The use of novel transition metal catalysts, such as those based on palladium, rhodium, or iron, could enable more efficient and selective carbon-carbon bond formations. researchgate.net Phase-transfer catalysis also presents a green methodology for carrying out synthesis under mild conditions with high efficiency. researchgate.net

Enzymatic Synthesis: Biocatalysis, using enzymes, offers a highly selective and environmentally friendly alternative for key synthetic steps, potentially addressing challenges in stereocontrol. rsc.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Retrosynthetic Analysis: Employing advanced retrosynthetic analysis can help chemists design more efficient routes by breaking down the complex target molecule into simpler, more readily available starting materials.

| Synthetic Approach | Potential Advantage for this compound | Associated Challenge |

| Asymmetric Catalysis | High enantioselectivity for the C7 chiral center. | Catalyst design and optimization. |

| C-H Activation | Direct functionalization of the carbon skeleton, reducing step count. | Regioselectivity and catalyst stability. |

| Biocatalysis/Enzymatic Reactions | Excellent stereoselectivity and green credentials. rsc.org | Enzyme availability and operational stability. |

| Flow Chemistry | Enhanced reaction control, safety, and scalability. | Initial setup cost and process optimization. |

Novel Applications of this compound in Unexplored Chemical Domains

While the immediate applications of a novel compound are not always obvious, the structural motifs of this compound suggest potential uses in several unexplored areas, moving beyond known roles of similar long-chain molecules.

Pheromone Analogues: Synthetic pheromones are increasingly vital for sustainable agriculture through integrated pest management. valuates.comverifiedmarketresearch.com The structure of this compound could be investigated as a potential mimic or antagonist for insect pheromones, potentially for species that have yet to be studied, offering a new tool for pest control. intelmarketresearch.comgoogle.com

Materials Science: The long aliphatic chain combined with a polar ketone head could allow this molecule to act as a building block for novel polymers or as a plasticizer. Its potential for polymerization, particularly through the terminal alkene, could lead to materials with unique thermal or mechanical properties.

Medicinal Chemistry and Cell Signaling: Ketone bodies are known to play crucial roles in metabolism and cellular signaling. nih.govmdpi.com While not a traditional ketone body, the unique structure of this compound could be explored for its potential to interact with metabolic pathways or cell receptors in novel ways, potentially influencing processes like inflammation or neurodegeneration. mdpi.comyoutube.com

Fragrance and Flavor Industry: Long-chain ketones are often found in natural products and can contribute to complex scents and flavors. This compound could be evaluated for its olfactory properties and potential use as a novel fragrance component.

Integration of Machine Learning and Artificial Intelligence in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. mdpi.comacs.org These computational tools can be pivotal in overcoming the challenges associated with this compound.

Predictive Synthesis: AI algorithms can analyze vast datasets of chemical reactions to predict the most efficient synthetic routes for this compound. acs.orgnih.gov This can save significant time and resources compared to traditional trial-and-error approaches. arxiv.org

Catalyst Design: Machine learning models can predict the performance of potential catalysts for key synthetic steps, such as the stereoselective formation of the quaternary carbon center. nih.govresearchgate.net This enables the in silico screening of thousands of potential catalysts to identify the most promising candidates for laboratory testing. researchgate.net

Property Prediction: AI can forecast the physicochemical and biological properties of this compound, such as its toxicity, bioactivity, and potential as a drug candidate. nih.govharvard.edu This allows researchers to prioritize which potential applications are most worthy of investigation.

De Novo Design: Generative AI models can design novel molecules with similar structural features but potentially enhanced properties, opening up new avenues for research based on the this compound scaffold. nih.gov

| AI/ML Application Area | Specific Goal for this compound | Potential Impact |

| Retrosynthesis Prediction | Identify the most efficient and cost-effective synthetic pathway. | Reduced development time and cost. |

| Catalyst Screening | Discover optimal catalysts for stereoselective reactions. researchgate.net | Higher yields and purity of the target molecule. |

| QSAR Modeling | Predict biological activity for potential pharmaceutical applications. | Faster identification of promising therapeutic uses. |

| Molecular Simulation | Understand interactions with biological targets in silico. harvard.edu | Guide experimental design and reduce physical testing. |

Cross-Disciplinary Research Synergies Involving this compound

The full potential of this compound can only be unlocked through collaboration across different scientific fields. Its unique structure makes it a candidate for investigation in various interdisciplinary contexts.

Chemistry and Entomology: Collaboration between synthetic chemists and entomologists is essential to explore its potential as an insect pheromone. Chemists can synthesize the compound and its isomers, while entomologists can design and conduct bioassays to test their effects on insect behavior.

Chemistry and Materials Science: Polymer chemists and materials scientists can work together to investigate the polymerization of this compound and characterize the properties of the resulting materials.

Chemistry and Biology/Medicine: Exploring its potential biological activity requires a partnership between chemists, biochemists, and medical researchers. This would involve screening the compound against various biological targets and studying its metabolic fate and effects on cellular processes. nih.gov

Chemistry and Agriculture: If proven effective as a pheromone, collaboration with agricultural scientists would be necessary to develop practical formulations and strategies for its use in crop protection. valuates.com

Concluding Perspectives and Long-Term Outlook on this compound Research

The future of research into this compound is rich with possibilities. Overcoming the inherent synthetic challenges through innovative methodologies will be the first critical step. The long-term outlook will likely be shaped by the discovery of novel applications, which will depend on systematic, cross-disciplinary investigation.

The integration of AI and machine learning will undoubtedly accelerate progress, allowing for more targeted and efficient research. As the demand for sustainable technologies grows, the potential of this compound in areas like green chemistry and eco-friendly pest management could become particularly significant. intelmarketresearch.com While many questions remain unanswered, the continued study of this compound promises to expand our fundamental understanding of chemical synthesis and function, potentially leading to valuable new technologies and products.

Q & A

Q. How should researchers disclose limitations in computational predictions of this compound’s environmental toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.